molecular formula C24H27D8Cl2N3O4 B1165155 Ranolazine-D8 Dihydrochloride

Ranolazine-D8 Dihydrochloride

货号: B1165155
分子量: 508.51
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ranolazine-D8 Dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C24H27D8Cl2N3O4 and its molecular weight is 508.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacokinetics

The deuteration of ranolazine may influence its pharmacokinetic properties. Studies indicate that deuterated compounds often exhibit altered metabolic pathways, potentially leading to improved bioavailability and reduced side effects compared to their non-deuterated counterparts . For this compound, the purity is reported at 99.9% with >98% deuterium incorporation .

This compound has been studied for various cardiovascular conditions beyond angina, including:

  • Arrhythmias : Research indicates that ranolazine can modulate cardiac rhythm disturbances by affecting ion channel activity. It has shown promise in reducing the incidence of ventricular tachyarrhythmias in animal models .
  • Myocardial Ischemia : In diabetic mouse models, ranolazine demonstrated protective effects against ischemia-reperfusion injury, highlighting its potential as a therapeutic agent in ischemic heart disease .
  • Combination Therapy : Ranolazine has been evaluated in combination with other antiarrhythmic drugs such as amiodarone, showing enhanced efficacy in managing atrial tachycardia .

Case Studies

Several clinical trials have assessed the efficacy and safety profile of this compound:

  • Study on Angina Management : A randomized controlled trial demonstrated that patients receiving ranolazine experienced significant reductions in angina frequency compared to placebo groups. The study also noted improvements in exercise tolerance and quality of life metrics.
  • Pharmacokinetic Study : A clinical pharmacology review indicated that the pharmacokinetic parameters for this compound were comparable to those of standard ranolazine formulations under fasting conditions, suggesting similar absorption profiles .
  • Food Effect Studies : Trials assessing the impact of food on drug absorption revealed that high-fat meals could increase peak plasma concentrations (Cmax) significantly, indicating the importance of meal timing in dosing regimens .

常见问题

Basic Research Questions

Q. What are the key considerations in synthesizing and characterizing Ranolazine-D8 Dihydrochloride for research use?

  • Methodological Answer : Synthesis of deuterated compounds like this compound requires precise isotopic labeling at specific positions (e.g., eight deuterium atoms) to ensure metabolic stability and traceability in pharmacokinetic studies. Characterization involves nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) to confirm deuterium incorporation (>98% isotopic purity) and structural integrity. Researchers should validate batch-to-batch consistency using certificates of analysis (COA) and ensure compliance with safety data sheet (SDS) guidelines for handling .

Q. How does the deuterium substitution in this compound influence its pharmacokinetic properties compared to the non-deuterated form?

  • Methodological Answer : Deuterium labeling slows metabolic degradation via the kinetic isotope effect (KIE), extending the half-life of Ranolazine-D8 in vivo. To assess this, comparative studies using LC-MS can quantify parent drug and metabolite ratios in plasma samples from animal models. Controls should include non-deuterated Ranolazine Dihydrochloride (IC50: 6 µM for late sodium current inhibition) to isolate isotope-specific effects .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve discrepancies in this compound's effects on ion channels across different cellular models?

  • Methodological Answer : Discrepancies may arise from model-specific expression of sodium channel isoforms (e.g., Nav1.5 in cardiomyocytes vs. neuronal variants). Use patch-clamp electrophysiology to measure late sodium current (INa-L) inhibition in heterologous systems (e.g., HEK293 cells expressing human Nav1.5) and primary cardiomyocytes. Include Ranolazine-D5 (another deuterated analog) as a comparator to differentiate isotope effects from batch variability .

Q. How can researchers validate the specificity of this compound in modulating late sodium currents without confounding effects on other ion channels?

  • Methodological Answer : Employ a panel of ion channel assays (e.g., hERG for potassium channels, Cav1.2 for calcium channels) to rule off-target effects. For example, Ranolazine-D8 should retain selectivity for INa-L (IC50: ~6 µM) without significant inhibition of IKr (IC50: 12 µM). Use pharmacological blockers like tetrodotoxin (TTX) to isolate sodium current contributions .

Q. What analytical approaches are critical for detecting and quantifying this compound in complex biological matrices during metabolic studies?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) with isotopic peak differentiation is essential to distinguish Ranolazine-D8 from endogenous metabolites. Stable isotope-labeled internal standards (e.g., Ranolazine-13C analogs) improve quantification accuracy in tissues with high lipid content. Validate methods using FDA bioanalytical guidelines for precision, sensitivity (LOQ ≤ 1 ng/mL), and matrix effect compensation .

Q. How should researchers design experiments to investigate the isotopic effect of this compound on drug-drug interactions (DDIs) in vitro?

  • Methodological Answer : Use human liver microsomes (HLMs) or cytochrome P450 (CYP) isoform-specific assays (e.g., CYP3A4, CYP2D6) to compare metabolic inhibition/induction between deuterated and non-deuterated forms. Co-incubate with probe substrates (e.g., midazolam for CYP3A4) and measure metabolite formation via LC-MS/MS. Statistical analysis (e.g., two-way ANOVA) can identify significant isotope-mediated DDIs .

Q. Data Analysis and Interpretation

Q. How can contradictory findings in this compound’s efficacy across preclinical species be reconciled?

  • Methodological Answer : Species differences in sodium channel isoform expression and metabolic enzymes (e.g., rodent vs. human CYP3A4 activity) may explain efficacy variations. Conduct cross-species pharmacokinetic/pharmacodynamic (PK/PD) modeling with allometric scaling. Include tissue distribution studies to correlate drug exposure with target engagement (e.g., INa-L inhibition in cardiac tissue) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Nonlinear regression models (e.g., Hill equation) can quantify EC50/IC50 values for toxicity endpoints (e.g., mitochondrial dysfunction). Use Bayesian hierarchical models to account for inter-animal variability in long-term toxicity assays. Pair with metabolomics profiling to identify biomarkers of adverse effects .

属性

分子式

C24H27D8Cl2N3O4

分子量

508.51

外观

Purity:99.8% HPLC; >98% atom DWhite solid

同义词

N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide dihydrochloride

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。